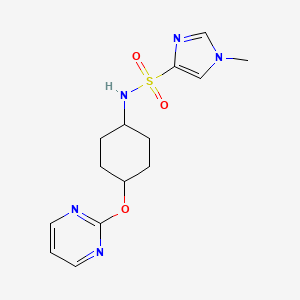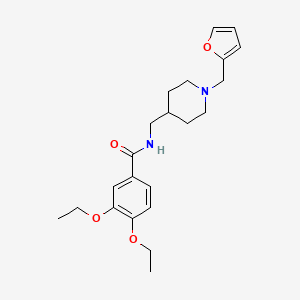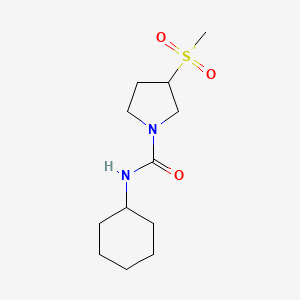![molecular formula C25H23N3O3 B2551418 N-(2-feniletil)-2-[3-(4-metilfenil)-2,4-dioxo-3,4-dihidroquinazolin-1(2H)-il]acetamida CAS No. 899782-24-2](/img/new.no-structure.jpg)
N-(2-feniletil)-2-[3-(4-metilfenil)-2,4-dioxo-3,4-dihidroquinazolin-1(2H)-il]acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-phenylethyl)acetamide is a useful research compound. Its molecular formula is C25H23N3O3 and its molecular weight is 413.477. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-phenylethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-phenylethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- El núcleo 4,5-disustituido-3-mercaptotriazólico del compuesto está asociado con propiedades antibacterianas. Los investigadores han explorado su eficacia contra cepas bacterianas Gram-positivas y Gram-negativas .
- Referencia:
- Las investigaciones han destacado la actividad antifúngica de este compuesto. Puede servir como un agente potencial contra las infecciones fúngicas .
- Referencia:
- El compuesto ha sido evaluado por sus propiedades anti-VIH. Comprender su mecanismo de acción podría contribuir al desarrollo de fármacos antivirales .
- Referencia:
- Los investigadores han explorado los efectos antiinflamatorios de este compuesto. Puede modular las vías inflamatorias y ser prometedor para el manejo de las condiciones inflamatorias .
- Referencia:
- Los estudios in vitro han evaluado la citotoxicidad de este compuesto contra varias líneas celulares. Su potencial como agente anticancerígeno justifica una mayor exploración .
- Referencia:
- El núcleo 4,5-disustituido-3-mercaptotriazólico se considera crucial para el diseño de moléculas bioactivas. Los investigadores lo utilizan como un andamio para crear compuestos con diversas actividades biológicas .
- Referencia:
Actividad Antibacteriana
Potencial Antifúngico
Investigación Anti-VIH
Estudios Antiinflamatorios
Investigaciones de Citotoxicidad
Diseño de Compuestos Bioactivos
Propiedades
Número CAS |
899782-24-2 |
|---|---|
Fórmula molecular |
C25H23N3O3 |
Peso molecular |
413.477 |
Nombre IUPAC |
2-[3-(4-methylphenyl)-2,4-dioxoquinazolin-1-yl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C25H23N3O3/c1-18-11-13-20(14-12-18)28-24(30)21-9-5-6-10-22(21)27(25(28)31)17-23(29)26-16-15-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3,(H,26,29) |
Clave InChI |
AJDKYBDPDFXFRB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC=CC=C4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2551336.png)



![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2551341.png)
![Ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate;hydrochloride](/img/structure/B2551342.png)



![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 1-benzofuran-2-carboxylate](/img/structure/B2551353.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2551356.png)
![2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B2551358.png)
